molecular formula C8H11NO B13051481 1-(5-Methyl-2-furyl)prop-2-enylamine

1-(5-Methyl-2-furyl)prop-2-enylamine

Cat. No.: B13051481
M. Wt: 137.18 g/mol
InChI Key: FDIUPLOCSCZDOU-UHFFFAOYSA-N
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Description

1-(5-Methyl-2-furyl)prop-2-enylamine is an organic compound with the molecular formula C₈H₁₁NO It is characterized by the presence of a furan ring substituted with a methyl group and an allylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Methyl-2-furyl)prop-2-enylamine can be synthesized through several methods. One common approach involves the reaction of 5-methyl-2-furaldehyde with allylamine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. Post-reaction, the product is purified using techniques like distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methyl-2-furyl)prop-2-enylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert it into more saturated amine derivatives.

    Substitution: The allylamine side chain allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents or other electrophiles can be used to introduce new groups.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives, while reduction can produce more saturated amines.

Scientific Research Applications

1-(5-Methyl-2-furyl)prop-2-enylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(5-Methyl-2-furyl)prop-2-enylamine exerts its effects involves interaction with specific molecular targets. The furan ring and allylamine side chain allow it to bind to enzymes or receptors, influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    2-Furylmethylamine: Similar structure but lacks the methyl group on the furan ring.

    3-(2-Furyl)prop-2-enylamine: Similar structure but with different substitution patterns.

Uniqueness: 1-(5-Methyl-2-furyl)prop-2-enylamine is unique due to the presence of both the furan ring and the allylamine side chain, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

1-(5-methylfuran-2-yl)prop-2-en-1-amine

InChI

InChI=1S/C8H11NO/c1-3-7(9)8-5-4-6(2)10-8/h3-5,7H,1,9H2,2H3

InChI Key

FDIUPLOCSCZDOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C=C)N

Origin of Product

United States

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